4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic acid
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Overview
Description
4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids. It features a chloro-substituted benzoic acid moiety linked to a dihydro-indole sulfonyl group. Compounds of this nature are often investigated for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Sulfonyl Intermediate: Starting with indole, sulfonylation can be achieved using sulfonyl chlorides under basic conditions.
Chlorination of Benzoic Acid: Chlorination of benzoic acid can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chlorinated benzoic acid with the indole sulfonyl intermediate under appropriate conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the sulfonyl group or the chloro substituent.
Substitution: The chloro group on the benzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro substituent.
Scientific Research Applications
4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic acid may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and chloro groups could play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic acid: can be compared with other sulfonyl benzoic acids or indole derivatives.
4-Chloro-3-sulfonyl-benzoic acid: Lacks the indole moiety but shares the sulfonyl and chloro groups.
3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid: Similar structure but without the chloro substituent.
Uniqueness
The unique combination of the chloro, sulfonyl, and indole groups in this compound may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4S/c16-12-6-5-11(15(18)19)9-14(12)22(20,21)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMIMSXDLXNILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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